molecular formula C18H21ClN2O4S B3679793 N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3679793
M. Wt: 396.9 g/mol
InChI Key: RHRMXQBVLCVIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a sulfonyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Formation of the Chloro-Substituted Phenyl Intermediate: This step involves the chlorination of a methylphenyl compound under controlled conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

    Sulfonylation of Aniline: The aniline moiety is sulfonylated using a sulfonyl chloride reagent in the presence of a base.

    Coupling Reaction: The final step involves coupling the chloro-substituted phenyl intermediate with the sulfonylated aniline derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide: can be compared with other sulfonylated aniline derivatives or chloro-substituted phenyl compounds.

Uniqueness

    Structural Features: The presence of both chloro and ethoxy groups, along with the sulfonylated aniline moiety, makes this compound unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the specific arrangement of functional groups.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-4-25-17-8-6-5-7-16(17)21(26(3,23)24)12-18(22)20-15-10-9-14(19)11-13(15)2/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRMXQBVLCVIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.